REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[O:6][CH:7]=[CH:8][C:9]=1[C:10]([O:12]C)=O)=O.CCO.O.[NH2:18][NH2:19]>O>[O:6]1[C:5]2[C:3](=[O:2])[NH:18][NH:19][C:10](=[O:12])[C:9]=2[CH:8]=[CH:7]1 |f:2.3|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC=CC1C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5-6 h
|
Duration
|
5.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
WASH
|
Details
|
Wash with additional H2O
|
Type
|
FILTRATION
|
Details
|
Transfer material from filter to a round bottom flask
|
Type
|
ADDITION
|
Details
|
add HCl (7.2 mL, 2N in H2O)
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
WASH
|
Details
|
washing with H2O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C(NNC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |